molecular formula C23H26N4O5S B2850107 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone CAS No. 1021075-04-6

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone

Cat. No.: B2850107
CAS No.: 1021075-04-6
M. Wt: 470.54
InChI Key: HPKDIVGHRACVSO-UHFFFAOYSA-N
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Description

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone is a useful research compound. Its molecular formula is C23H26N4O5S and its molecular weight is 470.54. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.

Mode of Action

This compound acts as an activator of the GIRK channels . By binding to these channels, it facilitates the opening of the channel pore, allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential.

Pharmacokinetics

It has been reported that the compound displaysnanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds .

Biological Activity

The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

This compound features a unique structural arrangement that includes:

  • A dioxidotetrahydrothiophen moiety.
  • A methoxyphenyl group.
  • A pyrazolo[3,4-b]pyridine core.
  • An morpholino group attached to a methanone structure.

These structural characteristics contribute to its pharmacological properties and interactions with biological targets.

Research indicates that this compound may act as a G protein-gated inwardly rectifying potassium (GIRK) channel activator , which plays a crucial role in modulating neuronal excitability and various physiological processes. Activation of GIRK channels can lead to hyperpolarization of neurons, influencing neurotransmitter release and potentially providing therapeutic effects in neurological disorders.

Anticancer Activity

Recent studies have investigated the anticancer properties of similar pyrazolo[3,4-b]pyridine derivatives. For instance:

  • Compound 9a , a related pyrazolo derivative, exhibited significant anticancer activity with an IC50 value of 2.59 µM against the HeLa cell line. This compound induced cell cycle arrest at the S phase and promoted apoptosis in cancer cells .
  • The structural modifications in these compounds influence their potency. For example, substituents on the phenyl ring can enhance or reduce anticancer activity depending on their electronic characteristics .

Neuroprotective Effects

The activation of GIRK channels by this compound suggests potential neuroprotective effects. By stabilizing neuronal membrane potential and reducing excitability, it may offer therapeutic benefits in conditions such as epilepsy or neurodegenerative diseases.

Case Studies

  • Cell Line Studies : In vitro studies have shown that derivatives of this compound lead to significant cytotoxic effects on various cancer cell lines (e.g., HeLa, MCF7). The mechanism involves inducing apoptosis and cell cycle arrest at specific phases .
  • Mechanistic Insights : The dioxidotetrahydrothiophen moiety appears to enhance the binding affinity for GIRK channels compared to other non-modified pyrazolo derivatives, suggesting a structure-activity relationship that merits further exploration.

Comparative Analysis

To better understand the biological activity of this compound relative to other similar compounds, a comparative table is provided below:

Compound NameStructure FeaturesIC50 (µM)Mechanism of Action
9aPyrazolo[3,4-b]pyridine core2.59 (HeLa)Induces apoptosis, cell cycle arrest
14gHydroxy substitution in phenyl ring4.66 (MCF7)Similar mechanisms as 9a
Target CompoundDioxidotetrahydrothiophen + morpholinoTBDGIRK channel activation

Properties

IUPAC Name

[1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridin-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5S/c1-15-21-19(23(28)26-8-10-32-11-9-26)13-20(16-3-5-18(31-2)6-4-16)24-22(21)27(25-15)17-7-12-33(29,30)14-17/h3-6,13,17H,7-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKDIVGHRACVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCOCC4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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